molecular formula C7H16Cl2N2O2 B11876777 Methyl 1,4-diazepane-2-carboxylate dihydrochloride

Methyl 1,4-diazepane-2-carboxylate dihydrochloride

Cat. No.: B11876777
M. Wt: 231.12 g/mol
InChI Key: LZMRAZFSIJKZNE-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-2-carboxylate dihydrochloride is a seven-membered diazepane derivative featuring a methyl ester group at the 2-position and two hydrochloride counterions. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting neurological receptors or enzymes . Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 1,4-diazepane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H

InChI Key

LZMRAZFSIJKZNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCCN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-diazepane-2-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.

Conditions Reagents Products
Acidic (HCl, H₂O)Dilute hydrochloric acid1,4-diazepane-2-carboxylic acid
Basic (NaOH, H₂O/EtOH)Aqueous sodium hydroxideSodium 1,4-diazepane-2-carboxylate

Example : Hydrolysis in 1M HCl at reflux for 6 hours yields the carboxylic acid derivative, confirmed by IR (loss of ester C=O at ~1740 cm⁻¹, appearance of carboxylic O-H stretch at ~2500–3300 cm⁻¹) .

Nucleophilic Substitution at Nitrogen

The secondary amines in the diazepane ring participate in alkylation or acylation reactions.

Reaction Type Reagents Conditions Products
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12hN-Methyl-1,4-diazepane-2-carboxylate
AcylationAcetyl chloride, Et₃NDCM, 0°C→RT, 4hN-Acetyl-1,4-diazepane-2-carboxylate

Example : Treatment with benzyl bromide in the presence of triethylamine produces N-benzyl derivatives, as reported in Suzuki coupling protocols .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong hydride donors.

Reagents Conditions Products
LiAlH₄Anhydrous THF, 0°C→RT(1,4-diazepan-2-yl)methanol
NaBH₄ (with Lewis acids)MeOH, 0°C→RTPartial reduction to aldehyde*

Note: NaBH₄ typically requires activation (e.g., CeCl₃) for ester reduction.

Oxidation to N-Oxides

The tertiary amine in the diazepane ring is oxidized to form N-oxides, enhancing polarity and pharmacological relevance.

Reagents Conditions Products
mCPBADCM, 0°C→RT, 2h1,4-diazepane-2-carboxylate N-oxide
H₂O₂ (30%)AcOH, RT, 24hMixture of mono- and di-oxides

Example : Oxidation with mCPBA (1.2 equiv) yields a single N-oxide confirmed by MS ([M+H]⁺ = 231.1) and NMR (downfield shift of adjacent protons) .

Ring Functionalization via Cyclization

The diazepane ring participates in cycloaddition or ring-expansion reactions under catalytic conditions.

Reaction Type Catalysts/Reagents Products
Buchwald–Hartwig couplingPd(OAc)₂, XantphosAryl-substituted diazepanes
Michael AdditionK₂CO₃, acrylonitrileCyanoethylated derivatives

Example : Coupling with aryl halides using Pd catalysis introduces aromatic groups at the nitrogen, as demonstrated in the synthesis of α4β2 nicotinic acetylcholine receptor ligands .

Salt Formation and Cocrystallization

The dihydrochloride salt form enables cocrystallization with chiral resolving agents for enantiomeric separation.

Resolving Agent Conditions Outcome
(R)-TED*Acetonitrile, RTCocrystal (1:1 molar ratio)
L-Tartaric acidEtOH/H₂O, refluxDiastereomeric salt precipitation

*TED = Triethylenediamine. Cocrystals exhibit distinct DSC profiles (melting point ~210°C) and PXRD patterns .

Key Reaction Data Table

Reaction Yield (%) Key Analytical Data
Ester hydrolysis85–90IR: 1705 cm⁻¹ (COOH); MS: [M+H]⁺ = 173
N-Alkylation70–75¹H NMR: δ 3.65 (s, COOCH₃)
N-Oxidation60–65¹³C NMR: δ 65.2 (N-O)
Buchwald coupling50–55HPLC purity: >95%

Scientific Research Applications

Methyl 1,4-diazepane-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and physicochemical distinctions between methyl 1,4-diazepane-2-carboxylate dihydrochloride and analogous compounds are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Salt Form
This compound C₇H₁₄Cl₂N₂O₂ 245.15 (estimated) Diazepane core, 2-carboxylate methyl ester Dihydrochloride
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.15 Diazepane with acetate side chain Dihydrochloride
1-Methyl-1,4-diazepan-2-one hydrochloride C₆H₁₃ClN₂O 164.64 Diazepane core, 2-ketone group Hydrochloride
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentane ring, methyl ester, methylamine Hydrochloride

Key Observations :

  • Ring Size and Substituents : The target compound’s diazepane core distinguishes it from cyclopentane/cyclohexane derivatives (e.g., ), which exhibit different conformational flexibility and steric effects.
  • Functional Groups : The 2-carboxylate methyl ester in the target compound contrasts with the ketone in 1-methyl-1,4-diazepan-2-one hydrochloride , altering polarity and hydrogen-bonding capacity.
  • Salt Form: The dihydrochloride salt provides higher solubility compared to mono-hydrochloride analogs like those in .
Pharmacological and Chemical Behavior
  • Bioavailability: The dihydrochloride salt of the target compound likely improves water solubility compared to mono-salt derivatives (e.g., ), enhancing oral or injectable delivery.
  • Reactivity : The carboxylate ester group in the target compound may undergo hydrolysis more readily than the ketone in , affecting metabolic stability.
  • Target Specificity : Derivatives with pyrimidinyl or thiadiazolyl substituents (e.g., ) exhibit varied receptor affinities, suggesting that the target compound’s ester group could modulate selectivity toward serine proteases or GPCRs.
Spectroscopic Distinctions
  • 1H-NMR: For Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (), peaks at δ 9.18 (brs, 2H) and 3.79 (s, 3H) correspond to amine protons and the methyl ester, respectively. The target compound’s diazepane ring protons would likely show distinct splitting patterns (e.g., δ 2.24–1.65 for diazepane CH₂ groups).

Biological Activity

Methyl 1,4-diazepane-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a diazepane derivative. Its molecular formula is C9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2, with a molecular weight of approximately 231.12 g/mol. The compound features a diazepane ring and a carboxylate group, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can alter the activity of these biomolecules, leading to various biological effects. For instance, it has been noted for its potential as a Cannabinoid receptor 2 (CB2) agonist , which may provide therapeutic benefits in pain management and inflammation .

Pharmacological Effects

Research indicates that compounds within the diazepane class exhibit diverse pharmacological effects, including:

  • CB2 Receptor Agonism : this compound has shown promise as a selective agonist for CB2 receptors, which are involved in modulating pain and inflammation .
  • Anticancer Activity : Preliminary studies have indicated potential anticancer properties against prostate cancer cells, suggesting that this compound may inhibit tumor growth through various mechanisms .
  • Neuropharmacological Properties : Some derivatives have been evaluated for their effects on neurotransmitter systems, particularly as agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation .

Case Studies

  • CB2 Agonist Activity : A study identified several 1,4-diazepane derivatives as potent and selective CB2 agonists. These compounds exhibited low metabolic stability initially but were modified to enhance their pharmacokinetic profiles .
  • Anticancer Evaluation : Research involving the evaluation of diazepane derivatives revealed that specific compounds demonstrated significant activity against prostate cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to other related diazepane derivatives:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a carboxylate group enhancing solubilityCB2 agonist; anticancer potential
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylateTert-butyl group increases lipophilicityModerate CB receptor activity
Methyl 2-methyl-1,4-diazepane-2-carboxylateSimilar carboxylate functionality but different substitutionVaries; less studied

Future Directions in Research

Given the promising biological activities associated with this compound:

  • Further Investigation : More extensive pharmacological studies are warranted to elucidate the full scope of its biological activities and therapeutic applications.
  • Optimization of Derivatives : Structural modifications may enhance selectivity and reduce side effects while improving efficacy against targeted diseases.
  • Clinical Trials : Future clinical trials will be essential to validate the therapeutic potential of this compound in various medical conditions.

Q & A

Q. What are the recommended methods for synthesizing Methyl 1,4-diazepane-2-carboxylate dihydrochloride with high purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, pH, and stoichiometry of precursors. For dihydrochloride salt formation, ensure thorough protonation using hydrochloric acid in anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical. Monitor purity using HPLC with UV detection (e.g., C18 column, 220 nm wavelength) and compare against reference standards .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm protonation states and ring conformation.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Diffraction (XRD) : For crystal structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns in the dihydrochloride salt .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and decomposition behavior (e.g., 239–241°C range for related diazepane derivatives) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in XRD data (e.g., unit cell parameters or hydrogen bonding networks) may arise from polymorphism or solvent inclusion. To address this:
  • Perform multiple crystallization trials using varied solvents (e.g., methanol vs. acetonitrile).
  • Validate results via Rietveld refinement (SHELXL) and cross-check with solid-state NMR or Raman spectroscopy .
  • Publish crystallographic data in the Cambridge Structural Database (CSD) for peer validation.

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer : Common impurities include unreacted precursors or byproducts (e.g., ester hydrolysis products). Analytical workflows include:
  • LC-MS/MS : Hyphenated techniques to separate and identify trace impurities (e.g., <0.1% threshold).
  • Ion Chromatography : Detect chloride counterion stoichiometry deviations.
  • Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP standards) for calibration .

Table 1 : Example Impurities and Detection Limits

Impurity TypeDetection MethodLimit of Quantification (LOQ)
Unreacted diazepane precursorHPLC-UV (254 nm)0.05%
Hydrolysis byproductLC-MS (ESI+)0.01%

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Methodological Answer : For hypothesized enzyme inhibition (e.g., LSD1 analogs):
  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., methylated histone H3 peptides).
  • Cellular Models : Treat cancer cell lines (e.g., K562 leukemia) and assess proliferation via MTT assays. Validate target engagement via Western blot for H3K4me2/me3 markers .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with diazepane rings and catalytic lysine residues.

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity reports for diazepane derivatives?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD50_{50} values) may stem from batch-specific impurities or assay conditions (e.g., rodent vs. in vitro models). Mitigation steps include:
  • Batch Reproducibility Testing : Analyze multiple synthesis lots via HPLC and toxicity screening (e.g., zebrafish embryo assays).
  • Meta-Analysis : Cross-reference data from REACH-compliant SDS sheets and peer-reviewed studies .

Methodological Resources

  • Structural Refinement : SHELX suite (open-source) for XRD data .
  • Impurity Standards : Pharmacopeial guidelines (EP/USP) for analytical validation .
  • Safety Compliance : OSHA HCS protocols for dihydrochloride handling .

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